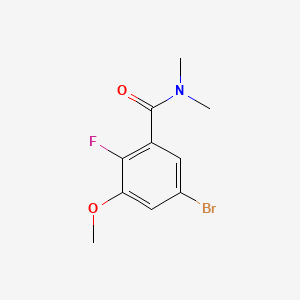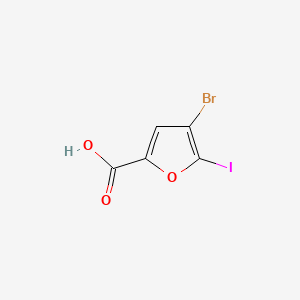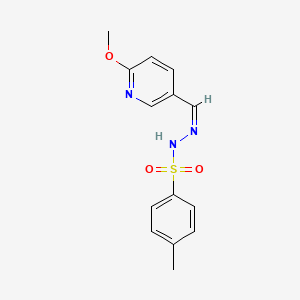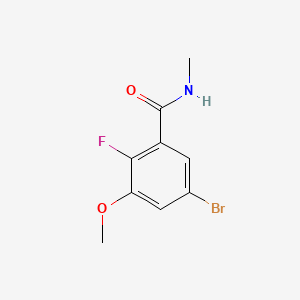
5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H11BrFNO2 . It has a molecular weight of 276.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrFNO2/c1-13(2)10(14)7-4-6(11)5-8(15-3)9(7)12/h4-5H,1-3H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, methoxy, and dimethylamide groups.Physical And Chemical Properties Analysis
This compound is a solid compound .Wissenschaftliche Forschungsanwendungen
5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of drugs on the nervous system, to study the effects of hormones on cell growth, and to study the effects of hormones on gene expression. This compound has also been used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide is currently unknown. The compound’s structure suggests it may interact with a variety of proteins or enzymes in the body
Mode of Action
These interactions could lead to changes in the conformation or activity of the target, resulting in downstream effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways involved and understand the downstream effects of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown These effects would depend on the compound’s specific targets and the biochemical pathways it affects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment . Understanding these factors is crucial for optimizing the use of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide in lab experiments include its availability, its low toxicity, and its ability to induce a variety of biochemical and physiological responses. The limitations of using this compound in lab experiments include its lack of specificity for certain receptors and its limited understanding of its mechanism of action.
Zukünftige Richtungen
Future research on 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide could focus on further understanding its mechanism of action, its effects on different cell types, and its potential therapeutic applications. Additionally, further research could focus on the development of new synthesis methods for this compound and its derivatives. Additionally, research could focus on the development of new methods for the detection of this compound in biological samples. Finally, research could focus on the development of new methods for the delivery of this compound to target tissues.
Synthesemethoden
The synthesis of 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide involves a three-step process. The first step is the reaction of 4-bromo-3-fluoroaniline with dimethylformamide to form 4-bromo-3-fluoro-N,N-dimethylbenzamide. The second step is the reaction of 4-bromo-3-fluoro-N,N-dimethylbenzamide with 2-fluorobenzoyl chloride to form this compound. The third and final step is the reaction of this compound with sodium hydroxide to form the desired product.
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-13(2)10(14)7-4-6(11)5-8(15-3)9(7)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCYBGBROAAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Br)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














